molecular formula C16H23NO7 B1680309 Phenindamine tartrate CAS No. 569-59-5

Phenindamine tartrate

Cat. No.: B1680309
CAS No.: 569-59-5
M. Wt: 341.36 g/mol
InChI Key: VEPOHXYIFQMVHW-PVJVQHJQSA-N
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Description

Phendimetrazine tartrate is a phenylalkylamine sympathomimetic amine, chemically related to amphetamines. It is primarily used as an anorexigenic agent in the short-term management of exogenous obesity. The compound works by stimulating the central nervous system, which increases heart rate and blood pressure, thereby reducing appetite .

Scientific Research Applications

Phendimetrazine tartrate has several scientific research applications:

Mechanism of Action

Phenindamine tartrate works by blocking the effects of the naturally occurring chemical histamine in your body . Antihistamines such as phenindamine appear to compete with histamine for histamine H1- receptor sites on effector cells . The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release .

Safety and Hazards

Symptoms of a phenindamine overdose include extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures . It’s also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

While Phenindamine tartrate is no longer available in the US , it’s worth noting that its efficacy against some symptoms of opioid withdrawal was researched in the 1950s and 1960s in a number of countries . This could potentially be a direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phendimetrazine tartrate is synthesized through a series of chemical reactions involving the condensation of phenylacetone with methylamine, followed by cyclization to form the morpholine ring. The final product is then reacted with tartaric acid to form the tartrate salt .

Industrial Production Methods: In industrial settings, the synthesis of phendimetrazine tartrate involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Phendimetrazine tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Phendimetrazine tartrate is often compared with other sympathomimetic amines such as phentermine and phenmetrazine:

Uniqueness: Phendimetrazine tartrate’s unique combination of appetite suppression and metabolic stimulation, along with its specific binding to norepinephrine and dopamine transporters, distinguishes it from other weight loss medications .

Properties

CAS No.

569-59-5

Molecular Formula

C16H23NO7

Molecular Weight

341.36 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO.C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;1-,2-/m01/s1

InChI Key

VEPOHXYIFQMVHW-PVJVQHJQSA-N

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

569-59-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

82-88-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenindamine Tartrate;  Pernovine, Plegine, Phenindamine, Nolahist;  Thephorin;  Phenindamine tartrate;  Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate;  Phenindamine hydrogen tartrate;  Phenindamine tartrate (USAN);  Phenindamine tartrate [USAN]; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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